molecular formula C284H432N84O79S7 B1163945 Trypsin Inhibitor (soybean) CAS No. 9035-81-8

Trypsin Inhibitor (soybean)

Cat. No.: B1163945
CAS No.: 9035-81-8
M. Wt: 6511 g/mol
InChI Key: ZPNFWUPYTFPOJU-ZRPLRCOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aprotinin is a protein-based drug that is also known as bovine pancreatic trypsin inhibitor (BPTI). Since it demonstrates the capacity to slow fibrinolysis, it has been employed to reduce bleeding during complex surgery such as heart and liver surgery. For this use, it is typically administered by injection. The goal of using of aprotinin was subsequently to minimize end-organ damage resulting from hypotension due to blood loss in surgery and to reduce the necessity for blood transfusions during surgery. Nevertheless, the drug was formally withdrawn worldwide in May of 2008 after studies confirmed that its use enhanced the risk of complications or death. The substance is consequently made available only for very restricted research use.
Aprotinin is a single chain polypeptide isolated from bovine lung with antifibrinolytic and anti-inflammatory activities. As a broad-spectrum serine protease inhibitor, aprotinin bovine competitively and reversibly inhibits the activity of a number of different esterases and proteases, including trypsin, chymotrypsin, kallikrein, plasmin, tissue plasminogen activator, and tissue and leukocytic proteinases, resulting in attenuation of the systemic inflammatory response (SIR), fibrinolysis, and thrombin generation. This agent also inhibits pro-inflammatory cytokine release and maintains glycoprotein homeostasis.

Mechanism of Action

Aprotinin, also known as Zymofren, Trypsin Inhibitor (soybean), Trasylol, Iniprol, or Trazinin, is a protein-based drug that has been used to reduce bleeding during complex surgery .

Target of Action

Aprotinin’s primary targets are serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein . These enzymes play crucial roles in various physiological processes, including digestion, immune response, and blood clotting .

Mode of Action

Aprotinin acts as a competitive inhibitor of its target enzymes. It forms stable complexes with these enzymes and blocks their active sites . This inhibition occurs at a concentration of about 125,000 IU/mL for trypsin, chymotrypsin, and plasmin, and at 300,000 IU/mL for kallikrein .

Biochemical Pathways

The inhibition of kallikrein by aprotinin leads to the inhibition of the formation of factor XIIa . This, in turn, inhibits the intrinsic pathway of coagulation and fibrinolysis . By slowing down fibrinolysis, the process that leads to the breakdown of blood clots, aprotinin helps to reduce bleeding .

Pharmacokinetics

After intravenous injection, aprotinin rapidly distributes into the extracellular fluid, then accumulates in proximal renal tubular epithelial cells . It is primarily metabolized in the kidneys to small peptides or amino acids . Aprotinin is excreted by the kidneys .

Result of Action

The inhibition of multiple mediators by aprotinin results in the attenuation of inflammatory responses, fibrinolysis, and thrombin generation . It inhibits pro-inflammatory cytokine release and maintains glycoprotein homeostasis . The main effect of aprotinin is the slowing down of fibrinolysis, which helps to reduce the need for blood transfusions during surgery, as well as end-organ damage due to hypotension (low blood pressure) as a result of marked blood loss .

Action Environment

The action of aprotinin is influenced by the systemic inflammatory response (SIR) associated with cardiopulmonary bypass (CPB) surgery . SIR results in the interrelated activation of the hemostatic, fibrinolytic, cellular, and humoral inflammatory systems . Therefore, the efficacy and stability of aprotinin can be influenced by factors such as the patient’s inflammatory state, the type of surgery, and the presence of other medications .

Biochemical Analysis

Biochemical Properties

Trypsin Inhibitor (soybean) interacts with several enzymes, proteins, and biomolecules. It primarily inhibits trypsin by forming a stable complex with the enzyme’s active site, thereby preventing the breakdown of proteins. This interaction is characterized by the formation of a 1:1 stoichiometric complex, where the inhibitor binds to trypsin and blocks its catalytic activity . Additionally, trypsin inhibitor can also partially inhibit chymotrypsin, another protease involved in protein digestion . The inhibitor’s activity is influenced by factors such as pH and temperature, with optimal activity observed at pH 8.0 and 35°C .

Cellular Effects

The presence of Trypsin Inhibitor (soybean) in the diet can have various effects on cellular processes. Ingestion of this inhibitor has been shown to cause oxidative stress in pancreatic cells, leading to structural damage and dysfunction . The inhibitor induces the production of oxygen free radicals, which can disrupt cellular metabolism and gene expression. Additionally, trypsin inhibitor can affect cell signaling pathways by altering the activity of proteases involved in these processes . This can result in changes in cellular metabolism and gene expression, ultimately impacting cell function.

Molecular Mechanism

At the molecular level, Trypsin Inhibitor (soybean) exerts its effects by binding to the active site of trypsin, forming a highly stable complex that prevents the enzyme from catalyzing protein breakdown . This binding interaction involves the formation of a single arginine-isoleucine bond on the inhibitor, which is cleaved by trypsin . The inhibition is both reversible and pH-dependent, with the inhibitor’s activity decreasing at lower pH levels . Additionally, the inhibitor can interact with other proteases, such as chymotrypsin, through similar binding mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trypsin Inhibitor (soybean) can change over time. The inhibitor is relatively stable under optimal conditions but can degrade at higher temperatures or extreme pH levels . Long-term exposure to the inhibitor has been shown to cause persistent oxidative damage and dysfunction in pancreatic cells . In vitro and in vivo studies have demonstrated that the inhibitor’s effects on cellular function can increase with prolonged exposure, leading to cumulative damage over time .

Dosage Effects in Animal Models

The effects of Trypsin Inhibitor (soybean) vary with different dosages in animal models. At low doses, the inhibitor can cause mild digestive disturbances, while higher doses can lead to significant adverse effects such as pancreatic hypertrophy and reduced growth rates . Threshold effects have been observed, with certain dosages causing a marked increase in pancreatic weight and trypsinogen content . Toxic effects, including oxidative stress and cellular damage, are more pronounced at higher doses .

Metabolic Pathways

Trypsin Inhibitor (soybean) is involved in several metabolic pathways, primarily those related to protein digestion and metabolism. By inhibiting trypsin and chymotrypsin, the inhibitor affects the breakdown of dietary proteins, leading to reduced protein digestibility and nutrient absorption . This can result in metabolic imbalances and deficiencies in essential amino acids. Additionally, the inhibitor can interact with other enzymes and cofactors involved in metabolic processes, further influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, Trypsin Inhibitor (soybean) is transported and distributed through various mechanisms. The inhibitor can bind to specific transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, the inhibitor can accumulate in specific compartments, such as the cytoplasm or organelles, where it exerts its inhibitory effects . The distribution of the inhibitor within tissues can also be influenced by factors such as pH and the presence of other biomolecules .

Subcellular Localization

The subcellular localization of Trypsin Inhibitor (soybean) plays a crucial role in its activity and function. The inhibitor is primarily localized in the cytoplasm, where it interacts with trypsin and other proteases . Additionally, the inhibitor can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the inhibitor’s ability to regulate proteolytic activity and maintain cellular homeostasis.

Properties

CAS No.

9035-81-8

Molecular Formula

C284H432N84O79S7

Molecular Weight

6511 g/mol

IUPAC Name

(3R)-4-[[(2S)-1-[[(1R,2aR,4R,5aR,8aR,11aR,13R,14aR,16S,17aR,19S,20aS,25S,26aS,29aS,31S,32aS,34S,35aS,37R,38aS,41aS,42R,44aS,45R,47aR,48S,50aS,51R,53aS,54R,56aR,57S,59aR,60S,62aS,63S,66S,69S,72S,75S,78S,81S,84S,87S,90S,93R)-29a,62a,69,84-tetrakis(4-aminobutyl)-35a,75,78-tris(2-amino-2-oxoethyl)-14a-(3-amino-3-oxopropyl)-8a,41a,72-tribenzyl-50a-[(2S)-butan-2-yl]-53a-[(2R)-butan-2-yl]-47a,48,56a,81,90-pentakis(3-carbamimidamidopropyl)-31,60-bis(2-carboxyethyl)-42-[[2-[[2-[[(1R)-1-carboxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-57-(carboxymethyl)-11a,45-bis[(1R)-1-hydroxyethyl]-13-[(1S)-1-hydroxyethyl]-66-(hydroxymethyl)-2a,16,38a,44a-tetrakis[(4-hydroxyphenyl)methyl]-26a,32a,59a,63,87-pentamethyl-20a,34-bis(2-methylpropyl)-51-(2-methylsulfanylethyl)-1a,3,4a,7a,9,10a,12,13a,15,16a,18,19a,22a,24,25a,28a,30,31a,33,34a,36,37a,40a,43a,44,46a,47,49a,50,52a,53,55a,56,58a,59,61a,62,64a,65,68,71,74,77,80,83,86,89,92,95,98-pentacontaoxo-5a-propan-2-yl-39,40,66a,67a,70a,71a-hexathia-a,2,3a,6a,8,9a,11,12a,14,15a,17,18a,21a,23,24a,27a,29,30a,32,33a,35,36a,39a,42a,43,45a,46,48a,49,51a,52,54a,55,57a,58,60a,61,63a,64,67,70,73,76,79,82,85,88,91,94,97-pentacontazahexacyclo[91.71.4.454,117.04,8.019,23.025,29]doheptacontahectan-37-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C284H432N84O79S7/c1-21-144(9)222-271(439)337-174(68-46-105-309-282(300)301)239(407)340-187(120-160-77-85-164(374)86-78-160)251(419)341-185(116-156-55-29-24-30-56-156)250(418)342-188(121-161-79-87-165(375)88-80-161)252(420)346-191(123-208(291)378)246(414)322-149(14)230(398)326-168(62-35-39-98-285)234(402)319-146(11)227(395)314-132-215(385)324-181(113-141(3)4)247(415)354-199-137-452-453-138-200-263(431)336-179(97-112-448-20)242(410)331-176(70-48-107-311-284(304)305)244(412)363-226(154(19)372)274(442)358-197(233(401)316-129-212(382)312-130-213(383)318-151(16)278(446)447)135-449-451-139-201(355-253(421)186(117-157-57-31-25-32-58-157)344-256(424)195(127-220(393)394)350-267(435)204-72-50-109-366(204)275(443)167(289)61-43-102-306-279(294)295)265(433)339-182(114-142(5)6)248(416)338-180(93-96-218(389)390)276(444)368-111-52-74-206(368)277(445)367-110-51-73-205(367)268(436)349-189(122-162-81-89-166(376)90-82-162)259(427)362-224(152(17)370)269(437)317-133-216(386)365-108-49-71-203(365)266(434)357-202(264(432)333-169(63-36-40-99-286)235(403)320-148(13)229(397)328-175(69-47-106-310-283(302)303)243(411)360-223(145(10)22-2)272(440)361-222)140-454-450-136-198(325-214(384)131-313-211(381)128-315-232(400)183(119-159-75-83-163(373)84-76-159)351-270(438)221(143(7)8)359-258(426)190(118-158-59-33-26-34-60-158)352-273(441)225(153(18)371)364-245(413)177(335-262(199)430)91-94-207(290)377)261(429)334-172(66-44-103-307-280(296)297)236(404)321-147(12)228(396)327-170(64-37-41-100-287)237(405)330-173(67-45-104-308-281(298)299)238(406)345-192(124-209(292)379)255(423)347-193(125-210(293)380)254(422)343-184(115-155-53-27-23-28-54-155)249(417)332-171(65-38-42-101-288)240(408)353-196(134-369)260(428)323-150(15)231(399)329-178(92-95-217(387)388)241(409)348-194(126-219(391)392)257(425)356-200/h23-34,53-60,75-90,141-154,167-206,221-226,369-376H,21-22,35-52,61-74,91-140,285-289H2,1-20H3,(H2,290,377)(H2,291,378)(H2,292,379)(H2,293,380)(H,312,382)(H,313,381)(H,314,395)(H,315,400)(H,316,401)(H,317,437)(H,318,383)(H,319,402)(H,320,403)(H,321,404)(H,322,414)(H,323,428)(H,324,385)(H,325,384)(H,326,398)(H,327,396)(H,328,397)(H,329,399)(H,330,405)(H,331,410)(H,332,417)(H,333,432)(H,334,429)(H,335,430)(H,336,431)(H,337,439)(H,338,416)(H,339,433)(H,340,407)(H,341,419)(H,342,418)(H,343,422)(H,344,424)(H,345,406)(H,346,420)(H,347,423)(H,348,409)(H,349,436)(H,350,435)(H,351,438)(H,352,441)(H,353,408)(H,354,415)(H,355,421)(H,356,425)(H,357,434)(H,358,442)(H,359,426)(H,360,411)(H,361,440)(H,362,427)(H,363,412)(H,364,413)(H,387,388)(H,389,390)(H,391,392)(H,393,394)(H,446,447)(H4,294,295,306)(H4,296,297,307)(H4,298,299,308)(H4,300,301,309)(H4,302,303,310)(H4,304,305,311)/t144-,145+,146-,147-,148+,149-,150-,151+,152-,153+,154+,167-,168-,169-,170-,171-,172-,173-,174+,175+,176-,177+,178-,179+,180-,181-,182-,183+,184-,185-,186-,187-,188-,189-,190+,191-,192-,193-,194-,195+,196-,197-,198-,199-,200-,201-,202-,203+,204-,205-,206-,221+,222-,223-,224+,225+,226+/m0/s1

InChI Key

ZPNFWUPYTFPOJU-ZRPLRCOFSA-N

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N[C@@H](C(=O)NCC(=O)N6CCC[C@@H]6C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC2=O)CCC(=O)N)[C@@H](C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N1)CCCNC(=N)N)C)CCCCN)[C@H](C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)N[C@H](C)C(=O)O)[C@@H](C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)[C@@H](C)CC

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC

Color/Form

Clear, colorless

melting_point

>100 °C

physical_description

White powder;  [Sigma-Aldrich MSDS]
Beige powder;  [Sigma-Aldrich MSDS]

Synonyms

Kunitz Trypsin Inhibitor; MR 20; SBTI

Origin of Product

United States
Customer
Q & A

Q1: What is the primary mechanism of action of aprotinin?

A1: Aprotinin is a broad-spectrum serine protease inhibitor. It exerts its effects by binding reversibly to the active site of serine proteases, preventing their interaction with natural substrates. This inhibition occurs through a "lock and key" mechanism, where the aprotinin molecule fits into the active site of the enzyme, effectively blocking its catalytic activity [, , , ].

Q2: Which serine proteases are primarily targeted by aprotinin?

A2: Aprotinin exhibits inhibitory activity against a range of serine proteases, with plasmin, trypsin, chymotrypsin, kallikrein, and thrombin being the most notable targets [, , , ].

Q3: How does aprotinin's inhibition of plasmin impact hemostasis?

A3: Aprotinin's inhibition of plasmin, a key enzyme involved in fibrinolysis (the breakdown of blood clots), contributes to its anti-fibrinolytic properties. By preventing the degradation of fibrin, aprotinin promotes clot stability and reduces bleeding [, , , ].

Q4: How does aprotinin impact the inflammatory response during procedures like cardiopulmonary bypass?

A4: Aprotinin has been shown to influence the inflammatory response, particularly in the context of cardiopulmonary bypass surgery. Research suggests that aprotinin can attenuate the increase in both pro-inflammatory (e.g., interleukin-6) and anti-inflammatory (e.g., interleukin-10) cytokines, potentially modulating the overall inflammatory cascade [].

Q5: What is the molecular formula and weight of aprotinin?

A5: Aprotinin's molecular formula is C284H432N84O79S7, and its molecular weight is approximately 6512 g/mol [].

Q6: What are some spectroscopic methods used to characterize aprotinin?

A6: Researchers utilize various spectroscopic techniques to characterize aprotinin, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy. These methods provide insights into the protein's structure, conformation, and interactions with other molecules [, , ].

Q7: Have computational methods been utilized to study aprotinin and its interactions?

A10: Yes, computational chemistry and molecular modeling techniques have been instrumental in understanding aprotinin's structure, dynamics, and interactions with target proteases. Molecular docking simulations, for instance, have been employed to elucidate the binding mode of aprotinin with enzymes like trypsin and plasmin [].

Q8: How do modifications to aprotinin's structure affect its activity and selectivity?

A11: Studies exploring the structure-activity relationship of aprotinin have revealed that alterations to its amino acid sequence can significantly impact its inhibitory potency and selectivity towards different serine proteases [, ].

Q9: What formulation strategies have been investigated to enhance aprotinin's stability and bioavailability?

A12: Researchers have explored various formulation approaches to optimize aprotinin's therapeutic profile. These strategies include conjugation with polyethylene glycol (PEG) to enhance its circulation half-life and reduce immunogenicity, as well as encapsulation in nanoparticles for targeted delivery [, ].

Q10: What are the current regulatory guidelines surrounding the use of aprotinin?

A13: The regulatory landscape surrounding aprotinin has evolved significantly due to safety concerns. In some regions, its use has been restricted or withdrawn from the market. Regulatory agencies continue to assess the benefit-risk profile of aprotinin for specific clinical indications [, ].

Q11: How is aprotinin metabolized and eliminated from the body?

A14: Aprotinin is primarily metabolized in the kidneys and excreted in the urine. Patients with renal impairment may exhibit altered pharmacokinetics, including reduced clearance and prolonged half-life, necessitating dosage adjustments [, , ].

Q12: What in vitro and in vivo models have been employed to assess aprotinin's efficacy?

A15: Aprotinin's efficacy has been evaluated in a variety of experimental settings, including cell-based assays, animal models of bleeding, and clinical trials. These studies have provided valuable insights into its hemostatic properties, inflammatory modulation, and potential therapeutic benefits [, , , , , ].

Q13: Are there known mechanisms of resistance to aprotinin's inhibitory effects?

A16: While resistance to aprotinin itself is not well-documented, certain mutations in serine proteases could potentially reduce their susceptibility to inhibition. Additionally, the use of aprotinin in combination with other anti-fibrinolytic agents may influence treatment outcomes and warrant careful consideration [, ].

Q14: What are the potential adverse effects associated with aprotinin administration?

A17: Although aprotinin can be effective in reducing blood loss, safety concerns have arisen regarding its potential to increase the risk of adverse events, such as renal dysfunction, thromboembolic complications, and allergic reactions [, , , ].

Q15: What are some strategies to enhance the delivery of aprotinin to specific target tissues?

A18: Researchers have explored targeted drug delivery systems, such as nanoparticles and antibody-drug conjugates, as a means to improve aprotinin's therapeutic index by concentrating it at the site of action and minimizing off-target effects [].

Q16: How is aprotinin typically quantified in biological samples?

A20: Various analytical techniques are employed to quantify aprotinin levels, including high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assay (ELISA). These methods enable researchers to assess aprotinin's pharmacokinetics and monitor its concentrations in clinical settings [, ].

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